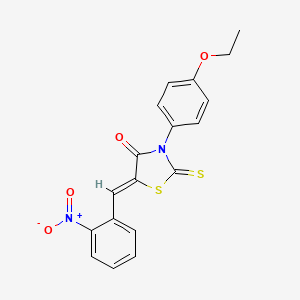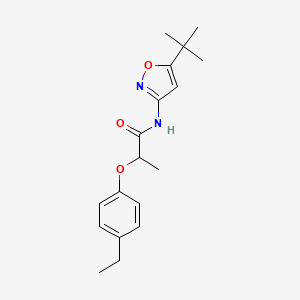![molecular formula C20H24N4O3 B4746242 N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4746242.png)
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide
Übersicht
Beschreibung
N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBF or NSC745887, and it belongs to the class of benzimidazole derivatives. The synthesis of MBF involves a multi-step process, which will be discussed in detail below. In
Wirkmechanismus
The exact mechanism of action of MBF is not fully understood. However, studies have suggested that MBF exerts its therapeutic effects by modulating various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. These pathways play a critical role in regulating cell growth, differentiation, and survival. MBF has also been shown to inhibit the activity of various enzymes such as topoisomerase IIα and HDAC6, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
MBF has been shown to have various biochemical and physiological effects. In cancer cells, MBF induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2. MBF has also been shown to inhibit cancer cell migration and invasion by regulating the expression of various proteins such as MMP-2 and MMP-9. In diabetic animals, MBF has been shown to improve glucose tolerance and insulin sensitivity by regulating the expression of various genes involved in glucose metabolism. In addition, MBF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
MBF has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. MBF is also relatively stable and can be easily synthesized in the lab. However, MBF has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. In addition, MBF has low bioavailability, which limits its therapeutic efficacy.
Zukünftige Richtungen
For MBF research include clinical trials, development of novel formulations, and investigation of its potential as a combination therapy.
Wissenschaftliche Forschungsanwendungen
MBF has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. The compound has shown promising results in preclinical studies as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. MBF has also been shown to have anti-diabetic effects by regulating insulin secretion and glucose metabolism. In addition, MBF has been studied for its neuroprotective effects in various neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)-1-propylbenzimidazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-7-24-17-6-5-15(21-20(25)18-4-3-10-27-18)13-16(17)22-19(24)14-23-8-11-26-12-9-23/h3-6,10,13H,2,7-9,11-12,14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOFZTPOFCGGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4746165.png)

![N~2~-(4-fluorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4746173.png)
![1-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4746178.png)
![3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4746194.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)
![ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B4746214.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746216.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinamide](/img/structure/B4746222.png)
![2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4746230.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4746268.png)
![5-anilino-3-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4746276.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4746279.png)